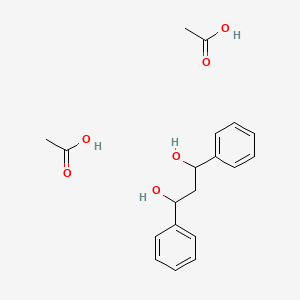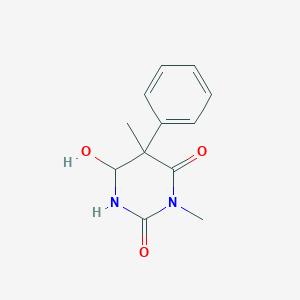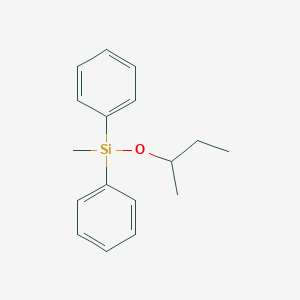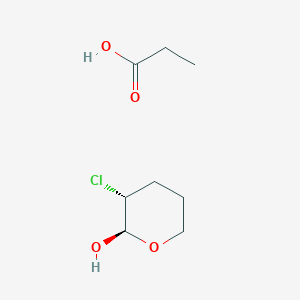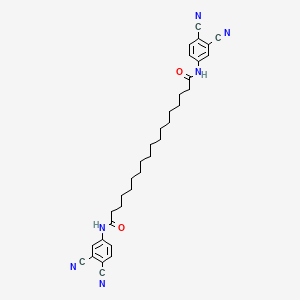
N~1~,N~18~-Bis(3,4-dicyanophenyl)octadecanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~18~-Bis(3,4-dicyanophenyl)octadecanediamide is a compound belonging to the class of dicyanophenylalkanediamides. These compounds are characterized by the presence of two dicyanophenyl groups attached to an alkanediamide backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N~1~,N~18~-Bis(3,4-dicyanophenyl)octadecanediamide can be synthesized by reacting 4-aminophthalonitrile with a saturated aliphatic dicarboxylic acid halide. The reaction typically involves the use of a solvent such as acetone and a base like potassium carbonate to facilitate the substitution reaction . The reaction conditions often include heating the mixture to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of N1,N~18~-Bis(3,4-dicyanophenyl)octadecanediamide can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~18~-Bis(3,4-dicyanophenyl)octadecanediamide undergoes various chemical reactions, including:
Polymerization: The compound can polymerize through heating, either by itself or in the presence of a metal or a salt, to form polyphthalocyanine resins.
Substitution Reactions: The dicyanophenyl groups can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Polymerization: Heating the compound in the presence of a metal or a salt.
Substitution Reactions: Using nucleophiles such as amines or alcohols in the presence of a base like potassium carbonate.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
N~1~,N~18~-Bis(3,4-dicyanophenyl)octadecanediamide has several scientific research applications, including:
Polymer Chemistry: Used in the synthesis of high-performance resins and plastics, particularly polyphthalocyanine resins.
Materials Science: Employed in the development of coatings, laminates, adhesives, and filament windings due to its excellent thermal stability and mechanical properties.
Biomedical Research:
Wirkmechanismus
The mechanism of action of N1,N~18~-Bis(3,4-dicyanophenyl)octadecanediamide primarily involves its ability to polymerize and form stable, high-molecular-weight resins. The dicyanophenyl groups play a crucial role in the polymerization process, forming strong chemical bonds that contribute to the thermal and mechanical stability of the resulting polymers . The compound’s molecular targets and pathways are related to its interaction with various nucleophiles and its ability to undergo substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(3,4-dicyanophenyl)alkanediamides: These compounds share a similar structure but differ in the length and composition of the alkanediamide backbone.
Polyphthalocyanine Resins: These resins are formed from similar dicyanophenyl compounds and exhibit comparable thermal and mechanical properties.
Uniqueness
N~1~,N~18~-Bis(3,4-dicyanophenyl)octadecanediamide is unique due to its specific alkanediamide backbone, which imparts distinct properties to the resulting polymers. The compound’s ability to form high-performance resins with exceptional thermal stability and mechanical strength sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
57414-45-6 |
|---|---|
Molekularformel |
C34H40N6O2 |
Molekulargewicht |
564.7 g/mol |
IUPAC-Name |
N,N'-bis(3,4-dicyanophenyl)octadecanediamide |
InChI |
InChI=1S/C34H40N6O2/c35-23-27-17-19-31(21-29(27)25-37)39-33(41)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-34(42)40-32-20-18-28(24-36)30(22-32)26-38/h17-22H,1-16H2,(H,39,41)(H,40,42) |
InChI-Schlüssel |
OCVVAAABLINSAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NC(=O)CCCCCCCCCCCCCCCCC(=O)NC2=CC(=C(C=C2)C#N)C#N)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


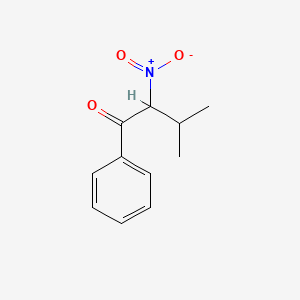
![1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14608021.png)
![Pyridine, 2-[[(2,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14608026.png)
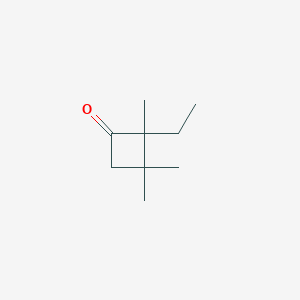
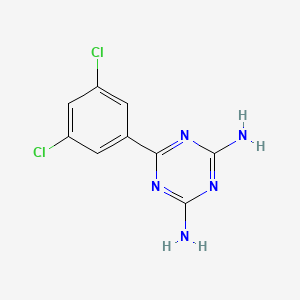
![2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine](/img/structure/B14608039.png)
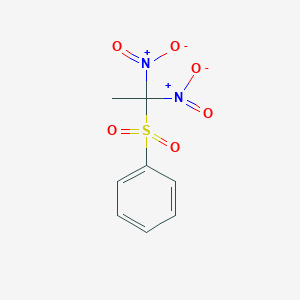
![1-(Methylsulfanyl)-4-{(Z)-[4-(methylsulfanyl)-3-(trifluoromethyl)phenyl]-NNO-azoxy}-2-(trifluoromethyl)benzene](/img/structure/B14608052.png)
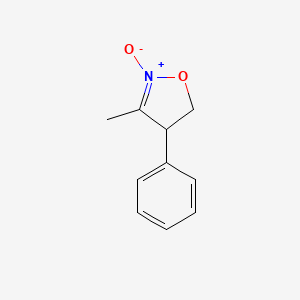
![2,7-Dimethylpyrazolo[1,5-a]pyridine](/img/structure/B14608063.png)
